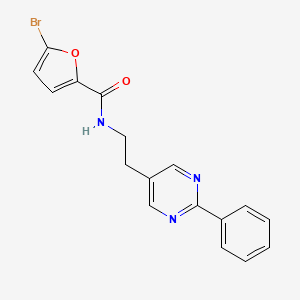

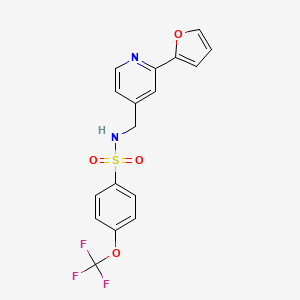

![molecular formula C9H18Cl3N5 B2737638 7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride CAS No. 2305255-03-0](/img/structure/B2737638.png)

7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of triazolopyrazines, which are nitrogenous heterocyclic compounds. These compounds are known for their potential as therapeutic agents and are endowed with several pharmacological applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrazines are generally synthesized through cyclization reactions .Molecular Structure Analysis

Triazolopyrazines contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

Triazolopyrazines are generally solid at room temperature . Their physical and chemical properties can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Antibacterial Agents Synthesis

A study by Frigola et al. (1995) detailed the synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents. This work focused on the creation of stereochemically pure compounds with the azetidinyl moiety, exploring their antibacterial activity, solubility, and pharmacokinetic behavior. The stereochemistry at the azetidine and oxazine rings was found crucial for enhancing in vitro activity and oral efficacy, highlighting the compound's potential in developing new antibacterial agents (Frigola et al., 1995).

Chemical Synthesis and Transformation

Sápi et al. (1997) investigated the synthesis and base-catalyzed ring transformation of azetidinyl thiazolones, offering insights into the chemical behavior and potential applications of azetidinyl derivatives in creating diverse molecular structures. This study provides a foundation for understanding the chemical transformations and potential utility of azetidinyl compounds in synthetic chemistry (Sápi et al., 1997).

Anticancer Drug Synthesis

Zhang et al. (2019) described the synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine as an intermediate for anticancer drugs. The study optimized a synthetic method resulting in a high yield, underscoring the importance of this compound in developing small molecule anticancer therapies. The research underscores the compound's role in the synthesis of pharmacologically active molecules, demonstrating its potential in medicinal chemistry (Zhang et al., 2019).

Cytokinin Activity Evaluation

Torigoe et al. (1972) synthesized azaindenes and evaluated their cytokinin activity, contributing to the understanding of plant hormone analogs and their potential agricultural applications. This work provides an example of the utility of triazolo[4,3-a]pyrazine derivatives in studying plant growth regulators and offers a pathway for developing new agrochemicals (Torigoe et al., 1972).

Anti-inflammatory Activity

Kalsi et al. (1990) explored the synthesis and anti-inflammatory activity of indolyl azetidinones, shedding light on the therapeutic potential of azetidinyl derivatives. This research highlights the compound's relevance in discovering new anti-inflammatory drugs, demonstrating the broad applicability of the azetidinyl moiety in drug development (Kalsi et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5.3ClH/c1-7-11-12-9-6-13(2-3-14(7)9)8-4-10-5-8;;;/h8,10H,2-6H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFECXCPAUKIQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCN(C2)C3CNC3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)

![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)

![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2737562.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2737568.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2737571.png)

![3'-(4-Chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2737577.png)